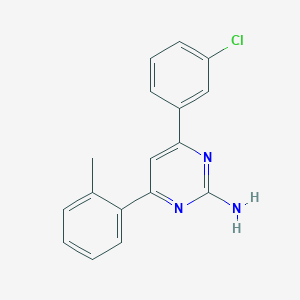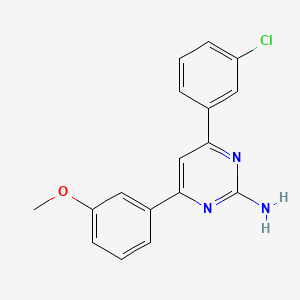
4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, or 4-DMPPM for short, is a heterocyclic compound derived from pyrimidine and phenyl ring systems. It is a member of the pyrimidine family of compounds, which is known for its potential in various scientific and medical applications. 4-DMPPM has been studied for its potential applications in drug design, chemical synthesis, and other biochemical and physiological processes.
科学研究应用
4-DMPPM has been studied for its potential applications in drug design, chemical synthesis, and other biochemical and physiological processes. In drug design, 4-DMPPM has been studied as a potential scaffold for the development of novel drugs. In chemical synthesis, 4-DMPPM has been used as a building block for the synthesis of more complex compounds. In addition, 4-DMPPM has been studied for its potential applications in biochemistry and physiology. Specifically, 4-DMPPM has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
作用机制
The mechanism of action of 4-DMPPM is not completely understood. However, it is believed that 4-DMPPM acts as an inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Specifically, 4-DMPPM is thought to bind to the active site of the enzyme and prevent it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMPPM are not completely understood. However, it is believed that 4-DMPPM can have a variety of effects on the body, including increased alertness, improved memory and cognition, increased muscle strength, and improved mood. In addition, 4-DMPPM has been studied for its potential to treat Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
实验室实验的优点和局限性
The advantages of using 4-DMPPM in laboratory experiments include its relative stability, its availability from a variety of sources, and its ability to be synthesized in a laboratory setting. In addition, 4-DMPPM has been studied for its potential applications in drug design, chemical synthesis, and other biochemical and physiological processes. However, there are some limitations to using 4-DMPPM in laboratory experiments. For example, 4-DMPPM is a relatively new compound, so there is limited information available about its properties and effects. In addition, the effects of 4-DMPPM on the body are not completely understood, so further research is needed to fully understand its potential uses.
未来方向
The potential applications of 4-DMPPM are numerous and varied. In the future, 4-DMPPM could be used to develop novel drugs, to synthesize more complex compounds, and to treat a variety of neurological disorders. In addition, further research is needed to fully understand the biochemical and physiological effects of 4-DMPPM, as well as its potential advantages and limitations for laboratory experiments. Finally, 4-DMPPM could be used as a scaffold for the development of other heterocyclic compounds with potential applications in drug design and chemical synthesis.
合成方法
4-DMPPM can be synthesized using a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Passerini reaction. The Biginelli reaction is a three-component condensation reaction that involves aldehydes, β-diketones, and primary amines. The Ugi reaction is a multicomponent reaction involving aldehydes, isocyanides, and amines. Finally, the Passerini reaction is a three-component reaction involving aldehydes, isocyanides, and carboxylic acids. All of these methods can be used to synthesize 4-DMPPM in a laboratory setting.
属性
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-12-8-9-18(25-3)14(10-12)16-11-15(21-19(20)22-16)13-6-4-5-7-17(13)24-2/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGQZGBBEGRWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CC=C3OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














